molecular formula C12H10Cl2N2O B2611538 3,5-dichloro-N-(1-cyanocyclobutyl)benzamide CAS No. 1333685-39-4

3,5-dichloro-N-(1-cyanocyclobutyl)benzamide

Cat. No.: B2611538
CAS No.: 1333685-39-4
M. Wt: 269.13
InChI Key: NQYVSZQRNFGBPW-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(1-cyanocyclobutyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of dichloro and cyanocyclobutyl groups in this compound imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(1-cyanocyclobutyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1-cyanocyclobutylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(1-cyanocyclobutyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dichloro-N-(1-cyanocyclobutyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(1-cyanocyclobutyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the cyanocyclobutyl group allows for strong binding interactions with target proteins, enhancing its efficacy. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-N-(1-cyanocyclobutyl)benzamide is unique due to the presence of the cyanocyclobutyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to form strong interactions with biological targets, making it a valuable building block in the synthesis of bioactive molecules. Additionally, the dichloro substitution on the benzene ring provides sites for further functionalization, allowing for the creation of a wide range of derivatives with diverse applications .

Properties

IUPAC Name

3,5-dichloro-N-(1-cyanocyclobutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-9-4-8(5-10(14)6-9)11(17)16-12(7-15)2-1-3-12/h4-6H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYVSZQRNFGBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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